molecular formula C29H28O8 B14674288 Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate CAS No. 41145-12-4

Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate

Cat. No.: B14674288
CAS No.: 41145-12-4
M. Wt: 504.5 g/mol
InChI Key: BFXMPXMUWJKFPE-UHFFFAOYSA-N
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Description

Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . This compound is known for its potential biological and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate typically involves the reaction of 7-hydroxy-4-methylcoumarin with nonanedioyl dichloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature with stirring for a specific duration . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up using industrial chromatography systems or crystallization techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate can be compared with other coumarin derivatives such as:

The uniqueness of this compound lies in its specific ester linkage to nonanedioate, which imparts distinct chemical and biological properties.

Properties

CAS No.

41145-12-4

Molecular Formula

C29H28O8

Molecular Weight

504.5 g/mol

IUPAC Name

bis(4-methyl-2-oxochromen-7-yl) nonanedioate

InChI

InChI=1S/C29H28O8/c1-18-14-28(32)36-24-16-20(10-12-22(18)24)34-26(30)8-6-4-3-5-7-9-27(31)35-21-11-13-23-19(2)15-29(33)37-25(23)17-21/h10-17H,3-9H2,1-2H3

InChI Key

BFXMPXMUWJKFPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCCCCCCC(=O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C

Origin of Product

United States

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